molecular formula C8H7ClN2 B8284852 Quinazoline hydrochloride

Quinazoline hydrochloride

Cat. No.: B8284852
M. Wt: 166.61 g/mol
InChI Key: VBUBADWLHFZFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline hydrochloride (CAS 70532-12-6) is the salt form of a fundamental nitrogen-containing heterocyclic compound, consisting of a benzene ring fused with a pyrimidine ring . This structure makes it a versatile and privileged scaffold in medicinal chemistry and organic synthesis . With a molecular formula of C8H7ClN2 and a molecular weight of 166.61 g/mol , it serves as a critical synthetic intermediate for constructing a wide array of biologically active molecules. The primary research value of this compound lies in its role as a key building block for the synthesis of quinazoline and quinazolinone derivatives . These derivatives are extensively investigated for their diverse biological activities. Researchers utilize this compound to develop novel molecules with potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) . This mechanism is the foundation for several approved anticancer drugs, such as gefitinib, erlotinib, and afatinib, which work by competitively inhibiting the ATP-binding site of the receptor tyrosine kinase, thereby blocking signal transduction cascades that drive cancer cell proliferation . Beyond oncology, quinazoline-based structures show significant promise in other therapeutic areas, including the development of anti-Alzheimer's agents where they can function as cholinesterase inhibitors and modulators of beta-amyloid aggregation , as well as antimicrobial, anti-inflammatory, and antimalarial compounds . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary consumption.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

quinazoline;hydrochloride

InChI

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-9-6-10-8;/h1-6H;1H

InChI Key

VBUBADWLHFZFDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2.Cl

Origin of Product

United States

Scientific Research Applications

Pharmacological Activities

Quinazoline and its derivatives exhibit a wide range of biological activities, including:

  • Anti-Cancer : Quinazoline derivatives have been developed as potent inhibitors of various cancer cell lines. For example, compounds such as N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine demonstrated selective inhibition of epidermal growth factor receptor (EGFR) with an IC₅₀ of 0.096 μM against MCF-7 breast cancer cells . Another study identified 6-alkoxy-4-substituted-aminoquinazolines with nanomolar range antitumor activity .
  • Anti-Microbial : Quinazoline derivatives have shown promising antibacterial properties. For instance, several synthesized compounds exhibited higher antibacterial activity than standard drugs against both Gram-positive and Gram-negative bacteria .
  • Anti-Viral : Research indicates that certain quinazoline derivatives possess significant antiviral activity. For example, specific compounds were found to have potent effects against cytomegalovirus and influenza virus, with EC₅₀ values significantly lower than those of standard antiviral agents .
  • Anti-Inflammatory : A novel class of 4-aminoquinazoline derivatives has been reported to exhibit strong anti-inflammatory effects, outperforming traditional anti-inflammatory drugs such as indomethacin .

Anti-Cancer Activity

A study by Wu et al. highlighted the design of quinazolinone and indolin-2-one hybrids that displayed remarkable anti-cancer properties when tested on HeLa cell lines with an IC₅₀ of 7.52 μM . The structural modifications at the 2nd position of quinazolinone were crucial for enhancing anti-cancer efficacy.

Anti-Microbial Efficacy

Research demonstrated that specific quinazoline derivatives showed exceptional antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. These compounds were synthesized using various methodologies and exhibited a structure-activity relationship that correlated with their antimicrobial potency .

Anti-Viral Properties

Quinazoline derivatives have been evaluated for their antiviral capabilities against multiple viruses. For instance, compounds were shown to inhibit HCV NS3/4A protease activity significantly, indicating their potential as therapeutic agents against hepatitis C virus infections .

Data Tables

Activity Type Compound Example IC₅₀ / EC₅₀ Values Target Disease
Anti-CancerN-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)IC₅₀ = 0.096 μM (EGFR)Breast Cancer
Anti-MicrobialVarious quinazoline derivativesVariable; superior to standardsBacterial Infections
Anti-ViralSpecific quinazoline analogsEC₅₀ < 10 μM (Influenza)Viral Infections
Anti-Inflammatory4-aminoquinazoline derivativesVariable; compared to indomethacinInflammatory Conditions

Comparison with Similar Compounds

Quinazoline vs. Quinoline Derivatives

While quinazoline contains two nitrogen atoms in its bicyclic structure, quinoline (e.g., 6-Chloro-4-hydrazino-2-methylquinoline hydrochloride) features a single nitrogen atom in a benzene-fused pyridine ring . This difference influences electronic properties and binding affinities. For example, quinazolines exhibit stronger hydrogen-bonding capabilities, enhancing interactions with biological targets like enzymes and receptors .

Substituted Quinazoline Derivatives

  • Prazosin hydrochloride: Contains a 4-amino-6,7-dimethoxyquinazoline core with a furoyl-piperazine side chain, critical for α1-adrenergic receptor antagonism .
  • Terazosin hydrochloride : Shares structural similarities with Prazosin but includes a tetrahydropyran ring, improving oral bioavailability and half-life .
  • Erlotinib hydrochloride: Features a 4-anilinoquinazoline scaffold with a terminal acetylene group, enabling EGFR inhibition .

Pharmacological and Pharmacokinetic Profiles

Table 1: Key Comparative Data

Compound Therapeutic Use Half-Life (Hours) Bioavailability Key Side Effects
Quinazoline HCl* Antihypertensive (BPH) 2–3 ~60% First-dose hypotension
Prazosin HCl Hypertension, BPH 2–3 50–85% Orthostatic hypotension
Terazosin HCl Hypertension, BPH 12 ~90% Dizziness, syncope
Doxazosin mesylate Hypertension 22 65% Edema, fatigue
Erlotinib HCl NSCLC, Pancreatic cancer 36 60% Rash, diarrhea

*Generalized profile for illustrative purposes; specific derivatives vary.

Key Findings:

  • Half-Life : Traditional quinazoline antihypertensives (e.g., Prazosin) exhibit short half-lives (2–3 hours), necessitating multiple daily doses. Modifications in Terazosin and Doxazosin extend half-lives to 12–22 hours, reducing dosing frequency .
  • First-Dose Phenomenon: Rapid-acting agents like Prazosin and Quinazoline HCl may cause acute hypotension, whereas sustained-release derivatives mitigate this risk .
  • Anticancer Activity : Quinazoline derivatives like Erlotinib show high selectivity for EGFR mutants but face resistance due to T790M mutations, prompting development of second-generation inhibitors (e.g., Afatinib) .

Antimicrobial and Cytotoxic Activities

  • Antimicrobial : Quinazoline derivatives with hydrazine (e.g., 1-(4-oxo-2-arylquinazolin-3(4H)-yl) semicarbazide ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Cytotoxic : Hybrid quinazoline-azide compounds demonstrate potent activity against HeLa and MCF-7 cells (IC₅₀: 1.5–4.2 µM), surpassing traditional chemotherapeutics in selectivity .

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?

  • Methodological Answer : Include detailed protocols in supplementary materials:
  • Step-by-step reaction conditions (e.g., stoichiometry, temperature gradients).
  • Characterization data (e.g., NMR spectra, HPLC chromatograms).
  • Batch-specific annotations (e.g., solvent lot numbers, humidity levels) .

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